molecular formula C20H26N4O5 B11427706 diethyl 1-{1-[(3,4-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{1-[(3,4-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427706
M. Wt: 402.4 g/mol
InChI Key: ABAODGKHHJUBLP-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes ethyl and dimethylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of Ethyl Groups: Ethyl groups are introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Dimethylphenyl Group: This step involves the use of dimethylphenyl isocyanate in a carbamoylation reaction to attach the dimethylphenyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,5-DIETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The carbamoyl group may interact with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethyl-1H-1,2,4-triazole: Similar triazole structure but lacks the carbamoyl and dimethylphenyl groups.

    1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

4,5-DIETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of ethyl, dimethylphenyl, and carbamoyl groups, which confer distinct chemical and biological properties not found in other triazole derivatives.

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

diethyl 1-[1-(3,4-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C20H26N4O5/c1-6-15(18(25)21-14-10-9-12(4)13(5)11-14)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,15H,6-8H2,1-5H3,(H,21,25)

InChI Key

ABAODGKHHJUBLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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